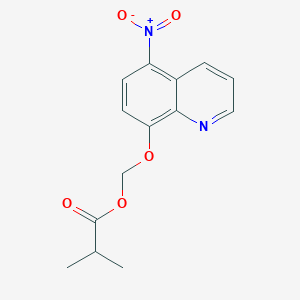
((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate: is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the nitro group and the isobutyrate ester in this compound suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 8-Hydroxyquinoline: The nitroquinoline is then converted to 8-hydroxyquinoline through a series of reactions involving reduction and hydrolysis.
Esterification: The final step involves the esterification of 8-hydroxyquinoline with isobutyric acid or its derivatives in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions:
Oxidation: The nitro group in ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Nitrosoquinoline, hydroxylamine derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
Chemistry: ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s potential biological activity, due to the presence of the nitro and quinoline moieties, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it useful in medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
作用机制
The mechanism of action of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate is likely related to its ability to interact with biological macromolecules, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety may also play a role in binding to specific molecular targets, such as DNA or proteins, thereby modulating their activity and function .
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
5-Nitroquinoline: Shares the nitro group and quinoline structure but lacks the ester functionality.
Quinolin-8-yl acetate: Similar ester functionality but different acyl group.
Uniqueness: ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate is unique due to the combination of the nitro group, quinoline ring, and isobutyrate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry .
属性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
(5-nitroquinolin-8-yl)oxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C14H14N2O5/c1-9(2)14(17)21-8-20-12-6-5-11(16(18)19)10-4-3-7-15-13(10)12/h3-7,9H,8H2,1-2H3 |
InChI 键 |
NUQHYMANDKTZJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















